2-(4-Ethylphenoxy)acetohydrazide
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Overview
Description
2-(4-Ethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.24 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound features an ethyl group attached to a phenoxy ring, which is further connected to an acetohydrazide moiety.
Preparation Methods
The synthesis of 2-(4-Ethylphenoxy)acetohydrazide typically involves the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-(4-Ethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Ethylphenoxy)acetohydrazide is primarily used in proteomics research . It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. The compound’s ability to form stable hydrazone linkages with carbonyl groups makes it valuable for labeling and detecting proteins in various biological samples.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)acetohydrazide involves its ability to react with carbonyl groups in proteins and peptides to form hydrazone linkages. This reaction is facilitated by the nucleophilic nature of the hydrazide group, which attacks the electrophilic carbonyl carbon. The resulting hydrazone linkage is stable and can be used for various analytical and detection purposes in proteomics research.
Comparison with Similar Compounds
Similar compounds to 2-(4-Ethylphenoxy)acetohydrazide include other phenoxyacetohydrazides and related hydrazide derivatives. These compounds share similar structural features and reactivity but may differ in their specific substituents and functional groups. For example:
2-(4-Methylphenoxy)acetohydrazide: Similar structure with a methyl group instead of an ethyl group.
2-(4-Chlorophenoxy)acetohydrazide: Contains a chlorine atom on the phenoxy ring.
2-(4-Nitrophenoxy)acetohydrazide: Features a nitro group on the phenoxy ring.
The uniqueness of this compound lies in its specific ethyl substituent, which may influence its reactivity and interactions in proteomics applications.
Properties
IUPAC Name |
2-(4-ethylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-8-3-5-9(6-4-8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXWIGWXSBZQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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